1-Methyl-6-oxo-N-phenyl-1,6-dihydropyridine-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 1-Methyl-6-oxo-N-phenyl-1,6-dihydropyridine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . This method is efficient and provides good yields of the desired product. Another approach involves the condensation of acetoacetanilide with methyl cyanoacetate or methyl acetoacetate with cyanoacetanilide in ethanol with the addition of potassium hydroxide .
Chemical Reactions Analysis
1-Methyl-6-oxo-N-phenyl-1,6-dihydropyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydride (NaH), benzyl alcohol, and N,N-dimethylformamide (DMF) . For example, the reaction of this compound with NaH and benzyl alcohol in DMF at elevated temperatures results in the formation of specific derivatives . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of novel therapeutic agents . It has been evaluated for its potential to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components . Additionally, it has applications in the synthesis of dyes and pigments, as well as in the development of materials with specific properties .
Mechanism of Action
The mechanism of action of 1-Methyl-6-oxo-N-phenyl-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit MMPs by binding to the active site of the enzyme and preventing its catalytic activity . This inhibition can lead to the modulation of various biological processes, including tissue remodeling and inflammation.
Comparison with Similar Compounds
1-Methyl-6-oxo-N-phenyl-1,6-dihydropyridine-2-carboxamide can be compared with other similar compounds, such as 6-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile and 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities
Properties
CAS No. |
61272-32-0 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
1-methyl-6-oxo-N-phenylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-15-11(8-5-9-12(15)16)13(17)14-10-6-3-2-4-7-10/h2-9H,1H3,(H,14,17) |
InChI Key |
UHHBHZBNCUBISD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC=C1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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